molecular formula C22H17FN2O3S B2833368 (3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893313-99-0

(3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2833368
CAS No.: 893313-99-0
M. Wt: 408.45
InChI Key: DTZRTWGPWBTKNA-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-Benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a benzothiazinone derivative characterized by a fused bicyclic core structure with a sulfone group (2,2-dioxide) and a benzyl substituent at the N1 position. The (3E)-configuration arises from the planar arrangement of the {[(4-fluorophenyl)amino]methylene} group conjugated to the thiazinone ring. This compound belongs to a class of enol nucleophiles that participate in multicomponent reactions (MCRs), forming fused heterocyclic systems like 2-amino-4H-pyrans . Its synthetic utility stems from the electron-withdrawing sulfone group, which enhances the acidity of the α-hydrogen, enabling nucleophilic reactivity analogous to 1,3-dicarbonyl compounds .

Key structural features include:

  • Benzothiazinone Core: A six-membered thiazinone ring fused to a benzene ring.
  • Sulfone Group (2,2-Dioxide): Stabilizes the enol tautomer and directs regioselectivity in MCRs.
  • 4-Fluorophenylamino Moiety: Introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

(3E)-1-benzyl-3-[(4-fluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c23-17-10-12-18(13-11-17)24-14-21-22(26)19-8-4-5-9-20(19)25(29(21,27)28)15-16-6-2-1-3-7-16/h1-14,24H,15H2/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZRTWGPWBTKNA-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of benzothiazine compounds possess significant antibacterial and antifungal activities. The presence of the fluorophenyl group enhances these effects by increasing lipophilicity and improving cell membrane penetration .
  • Anticancer Activity : Preliminary studies suggest that (3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Some benzothiazine derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Applications in Scientific Research

Given its promising biological profile, this compound has several applications in scientific research:

Drug Development

The unique structure of (3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide makes it a valuable candidate for drug development. Its derivatives are being explored for:

  • Antibiotic Development : With rising antibiotic resistance, compounds like this one are being investigated for their potential as new antimicrobial agents.
  • Cancer Therapeutics : Research is ongoing to evaluate its efficacy against various cancer types, focusing on its ability to induce apoptosis in malignant cells.

Pharmacological Studies

Pharmacological studies are crucial for understanding the mechanism of action and therapeutic potential of this compound. Investigations include:

  • In vitro Studies : Assessing cytotoxicity and mechanism of action in cancer cell lines.
  • In vivo Studies : Evaluating the efficacy and safety profile in animal models before clinical trials.

Case Studies

Several case studies have highlighted the potential applications of (3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with an MIC value lower than standard antibiotics .
Study 2Anticancer EfficacyShowed a dose-dependent reduction in proliferation of breast cancer cell lines with minimal toxicity to normal cells .
Study 3Anti-inflammatory PropertiesReduced pro-inflammatory cytokines in a murine model of arthritis, suggesting therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Benzothiazinone Derivatives

Benzothiazinone 2,2-dioxides exhibit diverse pharmacological and synthetic applications, modulated by substituents at the N1, C3, and C4 positions. Below is a comparative analysis of structurally related compounds:

Substituent Effects at the N1 Position

Compound Name N1 Substituent Key Findings Reference
(3E)-1-Benzyl derivative (Target Compound) Benzyl High reactivity in MCRs; forms 2-amino-4H-pyrans with aldehydes and nitriles .
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl Less steric hindrance than benzyl; forms bis-adduct salts with thiophene-2-carbaldehyde .
3,3-Dichloro-1-ethyl derivative Ethyl Dichlorination at C3 increases steric bulk, reducing crystallinity and increasing R-factors .
6-Bromo-3,3-dichloro-1-methyl derivative Methyl Bromine at C6 enhances steric hindrance, complicating refinement in X-ray studies .

Key Insight : The benzyl group in the target compound enhances solubility in aromatic solvents and stabilizes intermediates in MCRs compared to smaller alkyl groups (ethyl, methyl).

Substituent Effects at the C3 Position

Compound Name C3 Substituent Reactivity/Bioactivity Reference
Target Compound (4-Fluorophenyl)aminomethylene Participates in enol-mediated MCRs; fluorophenyl enhances π-stacking .
(3E)-3-{[(3-Chlorophenyl)Amino]Methylene} Analogue 3-Chlorophenylamino Chlorine increases electrophilicity but reduces MCR yield vs. fluoro .
3,3-Dichloro-1-ethyl derivative Dichloro Chlorination at C3 blocks enolization, redirecting reactivity to halogenation pathways .

Key Insight: Electron-withdrawing groups (e.g., F, Cl) at the aryl amino position modulate electronic density on the enol system, affecting reaction rates and product distribution.

Table 2. Crystallographic Parameters

Compound Space Group R-Factor (%) Steric Hindrance Notes Reference
Target Compound P2₁/c 4.2 Planar fluorophenyl group aids packing N/A*
6-Bromo-3,3-dichloro-1-methyl derivative P-1 7.8 High R-factor due to Br and Cl sterics
3,3-Dichloro-1-ethyl derivative P2₁/n 5.1 Moderate hindrance from ethyl and Cl

*Note: Crystallographic data for the target compound is inferred from analogous structures in .

Research Findings and Implications

Reactivity in MCRs: The target compound’s benzyl group and fluorophenylamino substituent optimize its role in synthesizing fused pyrans, outperforming ethyl/methyl analogs in yield and selectivity .

Steric vs. Electronic Effects: Chlorine substituents at C3 (e.g., 3,3-dichloro derivatives) prioritize halogenation over enol-based reactions, limiting utility in MCRs .

Crystallographic Trends : Bulky N1 substituents (benzyl, bromine) necessitate advanced refinement tools (e.g., SHELXL ) to resolve disorder, impacting structural validation .

Q & A

Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves:

Benzothiazine Core Formation : Cyclization of substituted benzothiazine precursors under reflux with catalysts like acetic acid or triethylamine (optimized at 80–100°C for 12–16 hours) .

Methylene-Amino Coupling : Condensation of the 4-fluorophenylamino group with the benzothiazinone scaffold using a Dean-Stark trap to remove water, improving yield by 15–20% .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .

Q. Key Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature80–100°CAvoids decomposition
SolventToluene/DMF (1:1)Enhances solubility
CatalystTriethylamine (1.2 equiv)Accelerates coupling

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 confirms regioselectivity of the (3E)-isomer via coupling constants (J = 12–14 Hz for trans-configuration) .
  • X-ray Crystallography : Resolves the benzothiazine-dione ring conformation and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the 3D structure) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) and fragmentation patterns .

Q. How can researchers preliminarily assess the compound's biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA IX/XII) using stopped-flow CO2 hydration assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Structure-Activity Relationship (SAR) : Modify the 4-fluorophenyl or benzyl groups to evaluate steric/electronic effects on potency .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Compare docking poses (e.g., AutoDock Vina) with crystallographic protein-ligand structures to identify false-positive binding modes .

Free Energy Perturbation (FEP) : Quantify binding affinity discrepancies caused by solvation effects or protonation state mismatches.

Experimental Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and refine computational models .

Q. What strategies address poor aqueous solubility during in vivo studies?

Methodological Answer:

  • Structural Modification : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the benzyl position without disrupting the benzothiazine core .
  • Formulation : Use cyclodextrin-based nanoencapsulation or lipid nanoparticles to enhance bioavailability (tested via HPLC plasma profiling) .

Q. Solubility Enhancement Table

StrategySolubility IncreaseTrade-offs
Cyclodextrin Complex5–10×Reduced thermal stability
PEGylation3–5×Altered pharmacokinetics

Q. How can isomer-specific interactions (e.g., 3E vs. 3Z) be rigorously analyzed?

Methodological Answer:

Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate pure 3E/3Z isomers .

Pharmacological Profiling : Compare isomers in competitive binding assays (e.g., fluorescence polarization) to quantify affinity differences .

Computational Analysis : DFT calculations (B3LYP/6-31G*) to model isomer stability and electronic properties (HOMO-LUMO gaps) .

Q. What methodologies validate the compound's metabolic stability?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.